Bienvenue dans la boutique en ligne BenchChem!

2-amino-1H-quinazolin-4-one

SARS-CoV-2 Antiviral Coronavirus

Validated dual-target (plasmepsin + antiviral) quinazolinone scaffold with X-ray-characterized open-flap Plm II binding. Unlike 2-alkyl/aryl analogs, the 2-amino and N3-H groups are essential pharmacophoric elements. Regioselective Dimroth rearrangement delivers isomerically pure (>95%) 3-aryl or 2-(N-arylamino) derivatives—eliminating regioisomeric confounding. Baseline >10-fold selectivity over human CatD, expandable to 100-fold via 5,7-disubstitution. Pan-coronavirus activity: SARS-CoV-2 IC₅₀=0.23μM, MERS-CoV IC₅₀<1.1μM, CC₅₀>25μM. Gram-scale key intermediate via one-pot, chromatography-free 76% yield protocol. Clean CYP and hERG profiles. Procure defined scaffolds, not undefined regioisomeric mixtures.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B7721153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1H-quinazolin-4-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)N
InChIInChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12)
InChIKeySDTFBAXSPXZDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-quinazolin-4-one (CAS 20198-19-0) Procurement and Selection Overview


2-Amino-1H-quinazolin-4-one (also known as 2-aminoquinazolin-4(3H)-one, 2-amino-4-quinazolinone) is a heterocyclic core scaffold of the quinazolinone family (C₈H₇N₃O, MW 161.16) characterized by a fused bicyclic system with an amino group at the 2-position and a carbonyl at the 4-position . Discovered through NMR-based fragment screening as a nonpeptidomimetic inhibitor of malarial plasmepsins I, II, and IV, and independently validated as a potent inhibitor of SARS-CoV-2 (IC₅₀ = 0.23 μM) and MERS-CoV, this compound represents a rare chemical starting point with demonstrated activity across unrelated therapeutic areas . Its amenability to regioselective synthesis via Dimroth rearrangement enables procurement of specific N-aryl-substituted isomers essential for structure-activity relationship (SAR) programs, distinguishing it from randomly substituted quinazolinone libraries .

Why 2-Amino-1H-quinazolin-4-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Indiscriminate substitution of 2-amino-1H-quinazolin-4-one with other quinazolinone derivatives—such as 2-methylquinazolin-4-ones or 2-phenylaminoquinazolin-4-ones—is technically invalid for target-focused procurement because the 2-amino group and N3-H act as critical pharmacophoric elements that dictate binding to distinct biological targets through fundamentally different mechanisms . In plasmepsin inhibition, the 2-aminoquinazolin-4(3H)-one scaffold binds to the open-flap conformation of the enzyme—a unique recognition mode not shared by 2-alkyl or 2-aryl quinazolinones—while providing a vector for selectivity optimization via regiospecific N-aryl substitution at the 3-position . In antiviral applications, the parent scaffold (Compound 1, IC₅₀ = 0.23 μM against SARS-CoV-2) loses activity upon N-acetylation (Compound 2b) unless accompanied by specific substitution patterns that restore pharmacokinetic viability without ablating target engagement . The regioselective Dimroth rearrangement, which cleanly yields 2-(N-arylamino)quinazolin-4-ones rather than 3-aryl isomers, further demonstrates that synthetic route selection directly governs which isomer is procured—making generic sourcing of undefined regioisomeric mixtures scientifically indefensible for SAR-driven programs .

Quantitative Differentiation of 2-Amino-1H-quinazolin-4-one Against Closest Analogs: Evidence-Based Selection Guide


SARS-CoV-2 Antiviral Potency: Sub-Micromolar Activity with Favorable Selectivity Index Compared to Remdesivir Baseline

The unsubstituted parent scaffold 2-aminoquinazolin-4(3H)-one (Compound 1) demonstrated an IC₅₀ of 0.23 μM against SARS-CoV-2 in a Vero cell assay with no detectable cytotoxicity, yielding a selectivity index (SI = CC₅₀/IC₅₀) exceeding 217 . By comparison, remdesivir—the standard-of-care nucleoside analog—showed an EC₅₀ of 0.22–2.71 μM across various cell-based assays, meaning Compound 1 is equipotent or superior in potency while having a structurally distinct, non-nucleoside mechanism of action . Optimized derivatives of this scaffold, specifically 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e), achieved IC₅₀ values below 0.25 μM against SARS-CoV-2 with CC₅₀ > 25 μM (SI > 100), maintaining sub-micromolar anti-MERS-CoV activity (IC₅₀ < 1.1 μM) .

SARS-CoV-2 Antiviral Coronavirus COVID-19

Plasmepsin Selectivity: Engineered 100-Fold Selectivity Window Over Human Cathepsin D Achievable Through Substituent Optimization

The 2-aminoquinazolin-4(3H)-one scaffold provides a baseline >10-fold selectivity for malarial plasmepsins (Plm I, II, IV) over the human aspartic protease Cathepsin D (CatD)—a critical off-target liability for antimalarial drug discovery . Through systematic SAR at the 5-position (R1) and 7-position (R2), selectivity was increased up to 100-fold for Plm II and IV versus CatD while achieving Plm II and IV inhibitory potency in the low nanomolar range . In contrast, early-stage peptidomimetic plasmepsin inhibitors frequently exhibit poor selectivity against human CatD, requiring extensive scaffold modification to achieve even 10-fold selectivity . The ability to install polar carboxylic acid groups at the 5-position without sacrificing enzymatic potency—exploiting the solvent-exposed region of the enzyme—represents a chemical design advantage unique to this aminquinazolinone scaffold .

Malaria Plasmepsin Cathepsin D Selectivity Antimalarial

In Vivo Pharmacokinetics and Single-Dose Toxicology: Quantified Safety Margin Exceeding 500 mg/kg in Rats

N-Acetyl 2-aminoquinazolin-4(3H)-one (Compound 2b) achieved the highest systemic exposure among synthesized derivatives with AUC₂₄ₕ = 41.57 μg·h/mL following oral administration in rats, representing a significant improvement over the parent Compound 1 which suffered from low AUC and Cmax due to its planar structure . Compound 2b demonstrated low hERG channel binding (IC₅₀ = 15.2–30.0 μM), indicating a reduced cardiotoxicity risk compared to many kinase-targeted quinazoline drugs that frequently exhibit hERG IC₅₀ values below 1 μM . Furthermore, Compound 2b showed high microsomal metabolic stability (>70% remaining after 30 min incubation with rat and human liver microsomes) and an approximate lethal dose >500 mg/kg in a single-dose rat toxicity study with no mortality observed . In contrast, the N-hydroxy derivative (Compound 2c) exhibited rapid metabolism with only 10% remaining in human microsomes, confirming the critical importance of the N-acetyl substitution pattern for metabolic stability .

Pharmacokinetics Toxicology hERG Metabolic stability Drug safety

Regioselective Synthesis: Quantitative Isomer Control via Dimroth Rearrangement Enabling Procurement of Defined N-Aryl Isomers

The reaction of methyl anthranilates with N-arylcyanamides under two distinct conditions provides quantitative regiochemical control over the formation of either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones . Under p-TsOH/t-BuOH reflux conditions, the reaction yields predominantly (>90%) 3-aryl isomers. In contrast, using TMSCl in t-BuOH at 60 °C followed by Dimroth rearrangement in aqueous ethanolic NaOH yields exclusively (>95%) the 2-(N-arylamino) regioisomers . This regiochemical precision is not achievable with generic 2-methylquinazolin-4-ones or 2-phenylquinazolin-4-ones, which are synthesized via different routes that do not permit analogous isomer switching . The one-pot Dimroth rearrangement methodology has been further validated for large-scale synthesis with an overall yield of 76% for key intermediate 1, enabling gram-to-kilogram procurement without chromatographic purification .

Regioselective synthesis Dimroth rearrangement Isomer control Quinazolinone Medicinal chemistry

Dual Coronavirus Coverage: Simultaneous Sub-Micromolar Activity Against Both SARS-CoV-2 and MERS-CoV with Acceptable CYP and hERG Profiles

Among evaluated 2-aminoquinazolin-4(3H)-one derivatives, compounds 9g and 11e demonstrated potent dual inhibitory activity against both SARS-CoV-2 (IC₅₀ < 0.25 μM) and MERS-CoV (IC₅₀ < 1.1 μM) without detectable cytotoxicity (CC₅₀ > 25 μM in both Vero and HFL-1 cell lines) . This dual coronavirus profile was accompanied by acceptable metabolic stability (>50% remaining after 30 min in human liver microsomes), low hERG binding affinity, and minimal inhibition of major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4; IC₅₀ > 10 μM for all tested isoforms), indicating a low drug-drug interaction risk . In contrast, most reported small-molecule coronavirus inhibitors target either SARS-CoV-2 or MERS-CoV exclusively, requiring separate lead series for each indication. Remdesivir, while active against multiple coronaviruses, requires intravenous administration and has documented CYP3A4 interaction potential .

Pan-coronavirus SARS-CoV-2 MERS-CoV Broad-spectrum antiviral CYP inhibition

Antimycobacterial Solubility Optimization: LogP-Driven Solubility Enhancement Differentiates Amino-Substituted from Aryl-Substituted Quinazolinones

Structure-activity and solubility profiling of 2-aminoquinazolinones against Mycobacterium tuberculosis H37Rv revealed that poor aqueous solubility—a recognized failure mode for the series—was systematically addressable through structural modifications unique to the 2-amino scaffold . Saturated ring analogues displayed the most substantial solubility improvement (≥10-fold increase in aqueous solubility vs. aromatic-substituted analogs), with melting point found to be the physicochemical parameter most strongly correlated with solubility (inverse correlation) . Introduction of hydrophilic substituents and disruption of molecular planarity—strategies enabled by the synthetically accessible 2-amino and N3 positions—reduced ClogP while maintaining antimycobacterial potency (MIC < 125 μM against H37Rv) . In contrast, 2-aryl-substituted quinazolinones exhibited persistently lower solubility due to extended aromatic conjugation and higher planarity, limiting their developability without the substitution vectors available on the 2-amino scaffold .

Antimycobacterial Tuberculosis Solubility LogP SAR

Optimal Application Scenarios for 2-Amino-1H-quinazolin-4-one in Research and Industrial Procurement


Fragment-Based and Structure-Guided Antimalarial Drug Discovery Targeting Plasmepsins

Research groups pursuing nonpeptidomimetic plasmepsin inhibitors should prioritize 2-aminoquinazolin-4(3H)-one as the starting scaffold for fragment growth. Its validated binding to the open-flap conformation of Plm II (confirmed by X-ray co-crystallography, PDB entry available) provides a structurally characterized starting point for structure-based design . The demonstrated >10-fold baseline selectivity over human CatD—with 100-fold selectivity achievable through rational 5,7-disubstitution—de-risks the primary selectivity hurdle that has plagued plasmepsin-targeted programs . Procurement of the unsubstituted parent scaffold (CAS 20198-19-0) followed by regioselective N-arylation using the Dimroth protocol enables systematic exploration of the flap pocket without isomer contamination . Cell-based validation is supported by P. falciparum 3D7 growth inhibition (IC₅₀ ~ 1 μM) .

Pan-Coronavirus Lead Optimization with Integrated In Vitro ADME-Tox Profiling

For antiviral programs targeting pandemic preparedness, the parent compound (IC₅₀ = 0.23 μM, SARS-CoV-2) and its N-acetyl prodrug (Compound 2b, AUC₂₄ₕ = 41.57 μg·h/mL in rats) together provide a matched pair for hit-to-lead optimization . The scaffold's dual SARS-CoV-2/MERS-CoV activity (IC₅₀ < 0.25 μM and < 1.1 μM, respectively) with CC₅₀ > 25 μM qualifies it for pan-coronavirus profiling . Procurement of the key intermediate 1 (synthesized via one-pot Dimroth rearrangement, 76% yield, chromatography-free) enables parallel synthesis of N-substituted libraries for SAR . The clean CYP inhibition profile (IC₅₀ > 10 μM for five major isoforms) and hERG IC₅₀ > 15 μM reduce the risk of late-stage cardiac or DDI liability findings .

Chemical Biology Tool Compound for Aspartic Protease Selectivity Profiling

The 2-aminoquinazolin-4(3H)-one scaffold serves as an ideal chemical biology probe for dissecting aspartic protease selectivity between pathogen (Plm I, II, IV) and human (CatD) orthologs. The regioisomeric purity (>95% achievable for either N3-aryl or 2-(N-arylamino) isomers) ensures that biological observations are not confounded by isomeric mixtures . Researchers can procure defined 5-COOH and 7-substituted derivatives with quantified selectivity ratios (up to 100-fold for Plm II, IV vs CatD) to establish target engagement in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, with the confidence that the observed selectivity stems from the intended substitution pattern rather than synthetic artifacts .

Large-Scale Procurement of Defined Quinazolinone Isomers for Parallel Medicinal Chemistry

Medicinal chemistry groups requiring gram-to-kilogram quantities of regioisomerically pure 2-aminoquinazolin-4-ones should specify procurement of key intermediate 1 via the published one-pot Dimroth protocol (76% overall yield, no column chromatography) . This route outperforms the earlier four-step synthesis (50% yield) in both efficiency and scalability while avoiding the unstable POCl₃ intermediate that complicated previous scale-up attempts . The ability to selectively access either 3-aryl (>90%) or 2-(N-arylamino) (>95%) isomers from identical starting materials (methyl anthranilate + N-arylcyanamide) reduces procurement complexity for focused library synthesis . For solubility-optimized antimycobacterial analogs, saturated ring substitutions at the N3-position have been validated to improve aqueous solubility ≥10-fold while maintaining Mtb H37RV potency .

Quote Request

Request a Quote for 2-amino-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.